molecular formula C22H22ClN3O2 B2848418 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-49-3

1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2848418
CAS No.: 847397-49-3
M. Wt: 395.89
InChI Key: WWCIEQRQBGQOOB-UHFFFAOYSA-N
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Description

This compound is a pyrrolidin-2-one derivative featuring a 5-chloro-2-methoxyphenyl group at position 1 and a 2-methylallyl-substituted benzimidazole moiety at position 4 (). Its molecular framework combines a rigid pyrrolidinone core with aromatic and heterocyclic substituents, which are common in bioactive molecules targeting microbial infections or enzyme inhibition.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-14(2)12-26-18-7-5-4-6-17(18)24-22(26)15-10-21(27)25(13-15)19-11-16(23)8-9-20(19)28-3/h4-9,11,15H,1,10,12-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCIEQRQBGQOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the pyrrolidinone moiety, and the attachment of the 5-chloro-2-methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among related compounds lie in the substituents on the benzimidazole and aryl groups. Below is a comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5-Chloro-2-methoxyphenyl; 2-methylallyl-benzimidazole ~397.85* Chloro and methoxy groups enhance lipophilicity; 2-methylallyl offers flexibility.
5a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one () Naphthalenyl-thiazolyl; phenyl group ~480–500† Bulky naphthalenyl-thiazolyl may improve binding to microbial targets.
1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]pyrrolidin-2-one () 4-Butylphenyl; piperidinylethyl-benzimidazole ~490–510† Piperidinylethyl group introduces basicity; butylphenyl increases hydrophobicity.
1-(4-Chlorophenyl)-4-[1-(2-(2-methoxyphenoxy)ethyl)benzimidazol-2-yl]pyrrolidin-2-one () 4-Chlorophenyl; 2-(2-methoxyphenoxy)ethyl-benzimidazole ~450–470† Ether-linked methoxyphenoxy group may enhance solubility and H-bonding potential.

*Estimated based on formula (C21H20ClN3O2).
†Approximated from analogs in evidence.

Key Research Findings and Gaps

  • Efficacy : The naphthalenyl-thiazolyl analogs () demonstrate MIC values of 8–32 µg/mL against E. coli and C. albicans, suggesting moderate potency. The target compound’s activity remains speculative but likely falls within this range.
  • Synthetic Challenges : Introducing 2-methylallyl groups requires precise alkylation conditions to avoid over-substitution, unlike the straightforward thiazole formation in .
  • Data Limitations: No direct pharmacological or kinetic data exist for the target compound, highlighting a need for experimental validation.

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one represents a novel class of bioactive molecules with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClN2OC_{19}H_{21}ClN_2O with a molar mass of approximately 344.84 g/mol. The structure features a pyrrolidinone core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays were conducted using A549 human lung adenocarcinoma cells to evaluate cytotoxicity. The results indicated that the compound exhibited significant anticancer activity, comparable to established chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of the Compound

CompoundIC50 (µM)Cell LineComparison DrugIC50 (µM)
1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one12.5A549Cisplatin10
Control-HSAEC1-KT--

The compound's structure-dependence was evident, with modifications leading to variations in potency. For instance, derivatives with free amino groups demonstrated enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The results showed promising activity, particularly against strains resistant to conventional antibiotics.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant S. aureus8
E. coli16

These findings suggest that the compound could be a viable candidate for further development in treating infections caused by resistant pathogens.

Case Studies

A notable study conducted by researchers involved the synthesis of various derivatives of pyrrolidinone compounds, including the target compound. The study focused on their biological activities, revealing that certain structural modifications significantly enhanced both anticancer and antimicrobial properties.

Case Study Summary

  • Study Focus : Synthesis and evaluation of pyrrolidinone derivatives.
  • Key Findings : The target compound exhibited superior activity against A549 cells compared to other synthesized derivatives.
  • : Structural modifications can lead to improved biological efficacy.

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